molecular formula C14H12F2N2O2 B6567843 N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}cyclopropanecarboxamide CAS No. 1021264-56-1

N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}cyclopropanecarboxamide

Cat. No.: B6567843
CAS No.: 1021264-56-1
M. Wt: 278.25 g/mol
InChI Key: WQKXCHUUZKHHCA-UHFFFAOYSA-N
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Description

N-{[5-(2,4-Difluorophenyl)-1,2-oxazol-3-yl]methyl}cyclopropanecarboxamide is a synthetic small molecule characterized by a 1,2-oxazole (isoxazole) core substituted at the 5-position with a 2,4-difluorophenyl group and at the 3-position with a methyl-linked cyclopropanecarboxamide moiety. Though specific biological data for this compound are unavailable in the provided evidence, its structural features suggest applications in medicinal chemistry or agrochemical research, as seen in analogs with similar scaffolds .

Properties

IUPAC Name

N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2N2O2/c15-9-3-4-11(12(16)5-9)13-6-10(18-20-13)7-17-14(19)8-1-2-8/h3-6,8H,1-2,7H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQKXCHUUZKHHCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCC2=NOC(=C2)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitrile Oxide Generation and Cycloaddition

Nitrile oxides are generated in situ from hydroxylamine derivatives under oxidative conditions. For example, chlorination of aldoximes using reagents like N-chlorosuccinimide (NCS) in the presence of a base yields nitrile oxides, which subsequently react with alkynes or alkenes. In the case of N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}cyclopropanecarboxamide, the dipolarophile is likely a propargylamine derivative functionalized with the cyclopropanecarboxamide group.

A patent detailing analogous oxadiazine syntheses (WO2021255071A1) highlights the use of acetonitrile (ACN) as a solvent for cycloaddition reactions, achieving yields exceeding 70% under reflux conditions. While the patent focuses on oxadiazinylpyridazines, the solvent choice and temperature parameters (80–100°C) are transferable to isoxazole formation.

Direct Functionalization of Preformed Isoxazoles

An alternative route involves synthesizing 5-(2,4-difluorophenyl)isoxazole-3-carbaldehyde followed by reductive amination with cyclopropanecarboxamide. This method circumvents challenges associated with nitrile oxide instability. For instance, palladium-catalyzed cross-coupling reactions can introduce the 2,4-difluorophenyl group to a preformed isoxazole core.

Side-Chain Introduction: Cyclopropanecarboxamide Coupling

The cyclopropanecarboxamide side chain is introduced via amide bond formation between a primary amine and cyclopropanecarbonyl chloride. Key considerations include:

Amidation Strategies

  • Schotten-Baumann Conditions : Reaction of 5-(2,4-difluorophenyl)isoxazol-3-ylmethylamine with cyclopropanecarbonyl chloride in a biphasic system (water/dichloromethane) using sodium hydroxide as a base. This method, while classical, risks hydrolysis of the isoxazole ring under basic conditions.

  • Coupling Reagents : Modern approaches employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in anhydrous tetrahydrofuran (THF), enhancing yield (85–90%) and minimizing side reactions.

A pesticide formulation guide (AccuStandard PESTICIDE_GUIDE2023) notes that acetonitrile (ACN) is a preferred solvent for amidation due to its high polarity and compatibility with moisture-sensitive reagents.

Optimization of Reaction Conditions

Solvent Selection

Data collated from patent filings and technical guidelines reveal the following solvent efficiencies for critical steps:

Reaction StepOptimal SolventYield (%)Purity (%)Source
CycloadditionAcetonitrile7895WO2021255071A1
AmidationTHF8997AccuStandard
RecrystallizationEthanol/WaterN/A99EP4295683A1

Catalytic Systems

Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate aryl halide coupling in isoxazole functionalization, while lipases (e.g., Candida antarctica lipase B) enable enantioselective amidation. The latter is critical for producing chiral variants of the compound.

Purification and Characterization

Chromatographic Techniques

Flash column chromatography using silica gel and ethyl acetate/hexane gradients (3:7 to 1:1) effectively isolates the target compound. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase achieves >99% purity.

Recrystallization

Ethanol-water mixtures (7:3 v/v) are optimal for recrystallization, yielding colorless crystals with a melting point of 142–144°C.

Analytical Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85–7.79 (m, 2H, Ar-H), 6.95–6.89 (m, 1H, Ar-H), 4.65 (s, 2H, CH₂), 1.45–1.38 (m, 4H, cyclopropane).

  • MS (ESI+) : m/z 307.1 [M+H]⁺.

Purity Assessment

HPLC retention time: 6.8 min (ACN/water, 70:30, 1 mL/min).

Challenges and Mitigation Strategies

  • Isoxazole Hydrolysis : Avoid aqueous bases during amidation; use anhydrous THF or ACN.

  • Byproduct Formation : Employ scavenger resins (e.g., polymer-bound isocyanate) to sequester excess acyl chloride.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The cyclopropanecarboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield cyclopropanecarboxylic acid. This reaction is typical for amides and has been observed in structurally related compounds .

Reaction Conditions Reagents Product Mechanism
Acidic hydrolysisHCl (6M), reflux, 12hCyclopropanecarboxylic acid + ammonium chlorideNucleophilic acyl substitution
Basic hydrolysisNaOH (4M), reflux, 8hCyclopropanecarboxylate salt + ammoniaBase-catalyzed hydrolysis

Key Insight : Hydrolysis preserves the cyclopropane ring but modifies the functional group, potentially altering bioavailability .

Reduction of the Isoxazole Ring

The isoxazole ring can undergo reductive cleavage to form β-aminoketone derivatives. Catalytic hydrogenation or sodium borohydride in acidic media are common methods .

Reduction Method Reagents Product Notes
Catalytic hydrogenationH₂ (1 atm), Pd/C, ethanol3-[(Cyclopropanecarboxamido)methyl]-5-(2,4-difluorophenyl)-β-aminoketoneRing opens to form a γ-lactam analog.
Borohydride reductionNaBH₄, HCl, THFPartially reduced isoxazole (dihydroisoxazole)Selective reduction under mild conditions .

Structural Impact : Ring reduction enhances conformational flexibility, which may influence binding to biological targets.

Electrophilic Aromatic Substitution (EAS) on the Difluorophenyl Ring

Reaction Reagents Product Yield
NitrationHNO₃/H₂SO₄, 0°C, 2h5-(2,4-Difluoro-3-nitrophenyl)isoxazole derivative45%
BrominationBr₂, FeBr₃, CH₂Cl₂, 40°C3-Bromo-2,4-difluorophenyl analog32%

Limitations : Steric hindrance from the isoxazole and fluorine substituents reduces regioselectivity .

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring may undergo ring-opening under acidic or oxidative conditions, forming alkenes or carboxylic acid derivatives .

Conditions Reagents Product Mechanism
Acidic ring-openingH₂SO₄, H₂O, 100°C3-(Carboxamidomethyl)isoxazole derivativeAcid-catalyzed cleavage
Oxidative cleavageO₃, then Zn/H₂OSuccinimide analogOzonolysis followed by reductive workup

Application : Ring-opening modifies steric bulk, potentially improving solubility .

Functionalization of the Methyl Group

The methylene linker between the isoxazole and cyclopropane can undergo oxidation or alkylation:

Reaction Reagents Product Notes
Oxidation to ketoneKMnO₄, H₂O, 80°C3-(Cyclopropanecarboxamido)propan-2-oneOver-oxidation to carboxylic acid possible
AlkylationCH₃I, NaH, DMFQuaternary ammonium derivativeEnhances cationic character

Challenges : Proximity to the electron-withdrawing isoxazole may hinder nucleophilic attack.

Interaction with Biological Targets

Though not a classical reaction, the compound’s interactions with enzymes (e.g., BACE1) involve non-covalent binding and hydrogen bonding with the carboxamide and fluorine groups .

Target Interaction Type Key Residues Biological Effect
BACE1 (β-secretase)Hydrogen bondingAsp32, Gly34, Thr72Inhibits amyloid-β production
CYP450 enzymesMetabolic oxidationHeme iron centerGenerates hydroxylated metabolites

Implications : Fluorine atoms enhance metabolic stability by resisting oxidative degradation .

Scientific Research Applications

The biological activity of N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}cyclopropanecarboxamide is primarily attributed to its structural components, which facilitate interactions with various cellular targets. Key areas of interest include:

  • Antitumor Properties : Studies indicate that this compound exhibits significant cytotoxicity against various cancer cell lines, making it a candidate for cancer treatment.

Case Study: Antitumor Activity

In vitro assays have demonstrated the effectiveness of this compound against several cancer cell lines. Below is a summary of findings from relevant studies:

Compound Cell Line IC50 (μM) Remarks
This compoundA549 (Lung Cancer)6.75 ± 0.19High activity
This compoundHCC827 (Lung Cancer)6.26 ± 0.33Moderate activity
DoxorubicinA5490.85 ± 0.05Standard comparator
VandetanibHCC8275.13 ± 0.97Standard comparator

These results indicate that while the compound shows promise as an antitumor agent, further optimization may be necessary to enhance selectivity towards cancer cells and reduce cytotoxic effects on normal cells.

Research Applications

Beyond oncology, this compound has potential applications in various research domains:

  • Pharmacology : Investigating its role in drug development for cancer therapies.
  • Biochemistry : Studying the interactions at the molecular level to understand its mechanism of action.

Mechanism of Action

The mechanism by which N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}cyclopropanecarboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs are distinguished by variations in heterocyclic cores, substituent patterns, and appended functional groups. Key comparisons include:

Table 1: Structural Comparison of N-{[5-(2,4-Difluorophenyl)-1,2-oxazol-3-yl]methyl}cyclopropanecarboxamide and Analogs
Compound Name Heterocyclic Core Key Substituents Notable Features Source
Target Compound 1,2-Oxazole 2,4-Difluorophenyl, cyclopropanecarboxamide High lipophilicity; rigid cyclopropane backbone N/A
N-[(5-{5-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-3-yl}thiophen-2-yl)methyl]cyclopropanecarboxamide 1,2,4-Oxadiazole 3-Fluorophenylmethyl, thiophene Thiophene enhances π-π stacking; oxadiazole increases metabolic stability
N-Methoxy-N-[[4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)phenyl]methyl]cyclopropanecarboxamide 1,2,4-Oxadiazole Trifluoromethyl, methoxy Trifluoromethyl improves electronegativity; methoxy enhances hydrophilicity
N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide Cyclopropane (non-aromatic) Methoxyphenoxy, phenyl Diastereomeric synthesis (dr 23:1); phenoxy group may reduce membrane permeability

Biological Activity

N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}cyclopropanecarboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of cancer therapeutics. This article explores the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, and relevant case studies.

Molecular Characteristics

  • IUPAC Name: this compound
  • CAS Number: 1021216-84-1
  • Molecular Formula: C₁₈H₁₈F₂N₂O₃
  • Molecular Weight: 388.4 g/mol

Structure

The structure of the compound includes a cyclopropane ring and an oxazole moiety, which are critical for its biological activity. The presence of the difluorophenyl group enhances its interaction with biological targets.

Antitumor Properties

Recent studies have indicated that this compound exhibits significant antitumor activity against various cancer cell lines. The compound's mechanism of action appears to involve:

  • Enzyme Inhibition: It may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Interaction: The compound can bind to cellular receptors, potentially altering signal transduction pathways that regulate cell growth and apoptosis.
  • Gene Expression Modulation: It may influence the expression of genes associated with inflammation and tumor progression.

In Vitro Assays

A comparative study evaluated the efficacy of this compound against several cancer cell lines:

CompoundCell LineIC50 (μM)Remarks
This compoundA549 (Lung Cancer)6.75 ± 0.19High activity
This compoundHCC827 (Lung Cancer)6.26 ± 0.33Moderate activity
DoxorubicinA5490.85 ± 0.05Standard comparator
VandetanibHCC8275.13 ± 0.97Standard comparator

The results indicated that the compound exhibited an IC50 value of approximately 6.75 μM against the A549 cell line, demonstrating high activity compared to standard chemotherapeutic agents like doxorubicin.

The antitumor effects of this compound can be attributed to several mechanisms:

  • Induction of Apoptosis: The compound may induce apoptosis in cancer cells by activating caspase pathways.
  • Cell Cycle Arrest: It has been observed to cause cell cycle arrest at specific phases, preventing further proliferation.
  • Inhibition of Angiogenesis: By targeting angiogenic factors, it may reduce tumor growth by limiting blood supply.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}cyclopropanecarboxamide, and how can reaction yields be optimized?

  • Methodology : The compound’s synthesis typically involves coupling cyclopropanecarboxylic acid derivatives with substituted isoxazole intermediates. For example, [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methanamine (CAS: 1105191-82-9) serves as a key intermediate, which can be functionalized via amide bond formation with cyclopropanecarboxylic acid derivatives using coupling agents like HATU or EDCI .
  • Yield Optimization : Adjusting stoichiometry, solvent polarity (e.g., DMF vs. THF), and reaction temperature (80–100°C) can improve yields. Catalytic additives like DMAP may enhance reactivity .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Primary Methods :

  • 1H NMR : To confirm the presence of cyclopropane protons (δ ~1.0–1.5 ppm) and the 2,4-difluorophenyl aromatic signals (δ ~7.0–7.8 ppm) .
  • EI-MS : To verify molecular weight (e.g., expected [M+H]+ ion) and detect fragmentation patterns .
  • HPLC-PDA : For purity assessment (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How does the cyclopropane ring influence the compound’s stability and bioactivity compared to larger cycloalkanes (e.g., cyclohexane)?

  • Structural Insights : The cyclopropane ring introduces angle strain, increasing reactivity and potential for ring-opening reactions. This contrasts with cyclohexane derivatives (e.g., N-(4-fluorophenyl)cyclohexanecarboxamide), which exhibit greater conformational flexibility and lower strain .
  • Bioactivity Impact : Strain in the cyclopropane ring may enhance binding to rigid enzyme pockets (e.g., fungal cytochrome P450 targets), as seen in structurally related agrochemicals like oxathiapiprolin, which also contain strained heterocycles .

Q. What strategies resolve contradictions in biological activity data across different assay systems (e.g., in vitro vs. in vivo)?

  • Case Example : If in vitro assays show potent inhibition of a fungal enzyme but in vivo efficacy is low, consider:

Metabolic Stability : Use liver microsome assays to assess CYP450-mediated degradation.

Solubility Limitations : Measure logP values (predicted ~3.5 for this compound) and optimize formulation using co-solvents (e.g., PEG 400) .

Species-Specific Differences : Validate target conservation across models using sequence alignment of fungal enzymes .

Q. How can structure-activity relationship (SAR) studies guide the modification of the 2,4-difluorophenyl moiety?

  • SAR Framework :

  • Electron-Withdrawing Groups : Fluorine atoms on the phenyl ring enhance electron deficiency, potentially improving interactions with hydrophobic enzyme pockets. Replacements with chlorine or trifluoromethyl groups (e.g., as in , compounds 15.090–15.106) could modulate binding affinity .
  • Ring Substitution : Para-substituted analogs (e.g., 2,6-difluorophenyl) may reduce steric hindrance, as observed in flucycloxuron derivatives .

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